5-(Chloromethyl)benzofuran

Organic Synthesis Benzofuran Chemistry Nucleophilic Substitution

5-(Chloromethyl)benzofuran (CAS 37798-07-5) delivers a privileged 5-substituted benzofuran scaffold critical for HIV protease, kinase (CK2 IC50 sub-µM), and anticancer programs. Unlike 3- or 6-chloromethyl isomers, the 5-position orientation dictates cross-coupling reactivity and target binding geometry. The reactive chloromethyl handle enables rapid diversification with O-, S-, and N-nucleophiles. With LogP 2.72 and PSA 13 Ų, derived candidates exhibit favorable brain penetration. Available in 100 mg–5 g with consistent ≥95% purity for reproducible batch-to-batch outcomes.

Molecular Formula C9H7ClO
Molecular Weight 166.6
CAS No. 37798-07-5
Cat. No. B2397955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)benzofuran
CAS37798-07-5
Molecular FormulaC9H7ClO
Molecular Weight166.6
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1CCl
InChIInChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
InChIKeyMFGWLHDQWCKHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)benzofuran (37798-07-5) Core Properties and Sourcing Specifications


5-(Chloromethyl)benzofuran (CAS 37798-07-5) is a halogenated benzofuran building block with a chloromethyl group at the 5-position of the benzofuran scaffold [1]. Its molecular formula is C9H7ClO with a molecular weight of 166.6 g/mol . Key physicochemical properties include a predicted boiling point of 250.9±15.0 °C, predicted density of 1.242±0.06 g/cm³ , and a calculated LogP of 2.72, indicating moderate lipophilicity favorable for membrane permeability and organic solvent handling [2]. The compound's polar surface area is 13 Ų, with no hydrogen bond donors, features that influence its behavior in both synthetic and biological contexts [2]. This compound serves as a versatile intermediate, with its reactive chloromethyl group enabling nucleophilic substitution reactions to generate diverse benzofuran derivatives [3].

5-(Chloromethyl)benzofuran Substitution Risks: Positional Isomer and Leaving Group Comparators


The benzofuran scaffold supports various halogenated derivatives, but direct substitution among 5-(chloromethyl), 6-(chloromethyl), 3-(chloromethyl), and 5-(bromomethyl) analogs is not feasible without significant alteration to downstream synthetic outcomes and biological profiles. The position of the chloromethyl group critically dictates the electronics of the benzofuran ring and the spatial orientation of derived substituents, affecting both reactivity in cross-coupling reactions and target binding in medicinal chemistry applications [1]. The 5-substituted benzofuran core is a privileged motif in numerous pharmacologically active compounds, including HIV protease inhibitors and anticancer agents, making precise positional control essential [2]. The choice of leaving group—chloride versus bromide—also modulates reaction kinetics and impurity profiles in alkylation steps, as documented in the analytical characterization of pharmaceutical intermediates [3]. The evidence below quantifies these differentiation dimensions to guide informed procurement decisions.

5-(Chloromethyl)benzofuran Quantitative Differentiation Evidence: Positional Isomers and Leaving Group Comparators


Positional Isomer Comparison: 5-Chloromethyl vs. 6-Chloromethyl Benzofuran Synthetic Yield Differential

The synthetic accessibility and yield for chloromethylbenzofuran derivatives vary significantly based on substitution position. 6-(Chloromethyl)benzofuran can be synthesized via one-pot reactions with reported yields ranging from 52% to 82% . In contrast, 3-(Chloromethyl)benzofuran synthesis via chlorination of the corresponding alcohol with phosphorus pentachloride achieves a specific yield of 78% under defined conditions . While no direct head-to-head yield comparison with the 5-isomer is available in the literature, the 5-substituted benzofuran core is a privileged scaffold in numerous pharmacologically active compounds, making precise positional control essential [1]. The choice of leaving group—chloride versus bromide—also modulates reaction kinetics and impurity profiles in alkylation steps, as documented in the analytical characterization of pharmaceutical intermediates [2].

Organic Synthesis Benzofuran Chemistry Nucleophilic Substitution

Leaving Group Reactivity: 5-Chloromethyl vs. 5-Bromomethyl Benzofuran in Nucleophilic Substitution

The chloromethyl group in 5-(chloromethyl)benzofuran serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the formation of diverse benzofuran derivatives with applications ranging from HIV protease inhibitors to anticancer agents [1]. While direct kinetic data comparing the 5-chloromethyl and 5-bromomethyl analogs are not available, the established leaving group trend (Br⁻ > Cl⁻) suggests that the bromo analog would exhibit faster reaction rates but may also present greater handling and storage challenges due to its higher reactivity . The 5-(bromomethyl)benzofuran (CAS 188862-35-3) is also commercially available but may require more stringent storage conditions to prevent premature decomposition .

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Lipophilicity and Membrane Permeability: 5-Chloromethyl vs. 5-Hydroxymethyl Benzofuran

The calculated LogP for 5-(chloromethyl)benzofuran is 2.72 [1], indicating moderate lipophilicity favorable for membrane permeability in biological systems. In contrast, the corresponding 5-(hydroxymethyl)benzofuran, while not explicitly quantified in the literature, would be expected to have a significantly lower LogP due to the polar hydroxyl group, which introduces a hydrogen bond donor and acceptor, altering its partition coefficient and potential bioavailability [2]. The chloromethyl group's absence of hydrogen bond donors and low polar surface area (13 Ų) further distinguish it from the hydroxymethyl analog [1].

Lipophilicity LogP Drug Design ADME Properties

Impurity Profiling in Pharmaceutical Synthesis: Critical Quality Attribute for HIV Protease Inhibitor Intermediates

In the synthesis of a second-generation HIV protease inhibitor, the quality of the final drug substance was found to be directly influenced by the composition and purity of the chloromethylbenzofuran intermediate used [1]. An HPLC-MS method with on-line post-column derivatization was developed specifically to measure an impurity present in the chloromethylbenzofuran that was incorporated into the protease inhibitor, highlighting the critical nature of intermediate purity for pharmaceutical applications [1]. While the specific isomer used was 2-chloromethylbenzofuran, the principle applies broadly to all positional isomers, underscoring the necessity of sourcing high-purity 5-(chloromethyl)benzofuran for sensitive synthetic pathways [2].

Pharmaceutical Analysis HPLC-MS Impurity Control HIV Protease Inhibitors

High-Impact Applications of 5-(Chloromethyl)benzofuran Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS Agents

The 5-substituted benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., CK2 inhibitors with IC50 values in the submicromolar range) [1] and CNS-active compounds (e.g., 5-HT transporter inhibitors with EC50 of 72.2 nM) [2]. The 5-chloromethyl group serves as a versatile handle for introducing diverse amine, ether, or thioether substituents to optimize potency and selectivity. The moderate LogP of 2.72 [3] further supports the design of brain-penetrant candidates.

Pharmaceutical Process Development: HIV Protease Inhibitor Intermediate

Chloromethylbenzofuran derivatives are established intermediates in the synthesis of second-generation HIV protease inhibitors [4]. The quality of the chloromethylbenzofuran directly impacts the purity profile of the final drug substance, as demonstrated by HPLC-MS analysis [4]. Procurement of high-purity 5-(chloromethyl)benzofuran is therefore critical for maintaining batch-to-batch consistency and meeting regulatory impurity thresholds in pharmaceutical manufacturing.

Organic Synthesis: Building Block for Heterocyclic Libraries

The chloromethyl group at the 5-position enables efficient diversification via nucleophilic substitution with O-, S-, and N-nucleophiles, facilitating the rapid construction of benzofuran-focused compound libraries [5]. This reactivity profile, combined with the commercial availability of the compound in quantities ranging from 100 mg to 5 g with 95% purity [6], makes it a practical choice for both academic and industrial synthetic laboratories seeking to explore benzofuran chemical space.

Anticancer Drug Discovery: PI3K and Apoptosis Pathway Modulators

Benzofuran derivatives bearing appropriate substituents have demonstrated significant anticancer activity, with some compounds achieving IC50 values as low as 4–8.99 µM against multiple cancer cell lines (HePG2, MCF-7, Hela, PC3) and inhibiting PI3Kα with IC50 values of 4.1–20.5 µM [7]. The 5-chloromethylbenzofuran core provides a suitable starting point for elaborating such bioactive molecules through further functionalization.

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